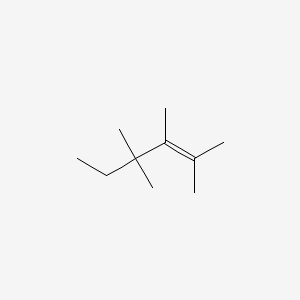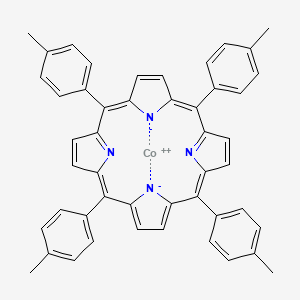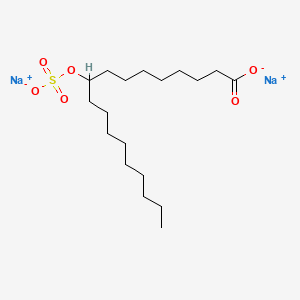
Titanium, tris(6-aminohexanoato-kappaO)(2-propanolato)-, (T-4)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium, tris(6-aminohexanoato-kappaO)(2-propanolato)-, (T-4)- is a complex organometallic compound It consists of a titanium center coordinated with three 6-aminohexanoato ligands and one 2-propanolato ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, tris(6-aminohexanoato-kappaO)(2-propanolato)-, (T-4)- typically involves the reaction of titanium tetrachloride with 6-aminohexanoic acid and 2-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
TiCl4+3C6H13NO2+C3H8O→Ti(C6H13NO2)3(C3H8O)+4HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of high-purity starting materials and precise control of reaction parameters are crucial for the successful industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Titanium, tris(6-aminohexanoato-kappaO)(2-propanolato)-, (T-4)- can undergo various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions.
Substitution: Ligands can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of titanium dioxide, while reduction could yield lower oxidation state titanium complexes.
Aplicaciones Científicas De Investigación
Titanium, tris(6-aminohexanoato-kappaO)(2-propanolato)-, (T-4)- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as coatings and composites, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Titanium, tris(6-aminohexanoato-kappaO)(2-propanolato)-, (T-4)- involves its interaction with molecular targets through coordination chemistry. The titanium center can form bonds with various substrates, facilitating catalytic reactions. The specific pathways and molecular targets depend on the application and the nature of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
- Titanium, tris(6-aminohexanoato-kappaO)(ethanolato)-, (T-4)
- Titanium, tris(6-aminohexanoato-kappaO)(methanolato)-, (T-4)
- Titanium, tris(6-aminohexanoato-kappaO)(butanolato)-, (T-4)
Uniqueness
Titanium, tris(6-aminohexanoato-kappaO)(2-propanolato)-, (T-4)- is unique due to its specific ligand combination, which imparts distinct chemical properties and reactivity. The presence of 2-propanolato ligand, in particular, influences its solubility, stability, and catalytic activity, making it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
68443-51-6 |
|---|---|
Fórmula molecular |
C21H43N3O7Ti |
Peso molecular |
497.4 g/mol |
Nombre IUPAC |
6-aminohexanoate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/3C6H13NO2.C3H7O.Ti/c3*7-5-3-1-2-4-6(8)9;1-3(2)4;/h3*1-5,7H2,(H,8,9);3H,1-2H3;/q;;;-1;+4/p-3 |
Clave InChI |
WYRBCGYPOHPIHO-UHFFFAOYSA-K |
SMILES canónico |
CC(C)[O-].C(CCC(=O)[O-])CCN.C(CCC(=O)[O-])CCN.C(CCC(=O)[O-])CCN.[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


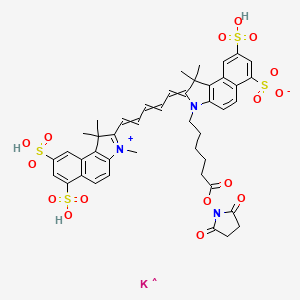
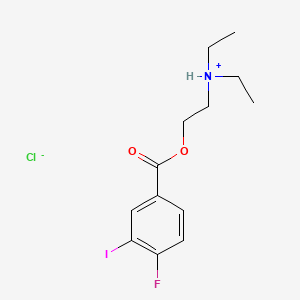
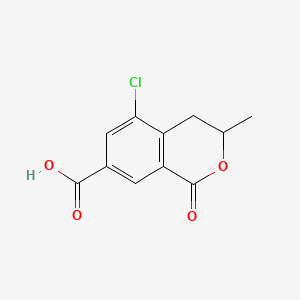
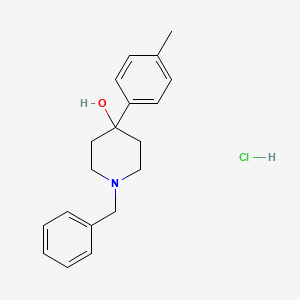
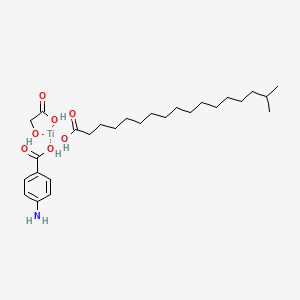
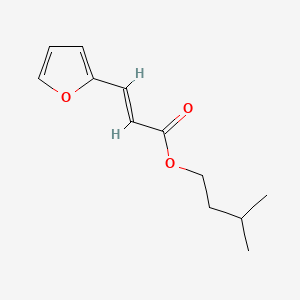
![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide](/img/structure/B13782573.png)

